(S)-5-methylchroman-4-amine
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Overview
Description
(S)-5-Methylchroman-4-amine is a chiral amine compound with a chroman structure It is characterized by the presence of a methyl group at the 5-position and an amine group at the 4-position of the chroman ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Methylchroman-4-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable chroman derivative.
Introduction of the Methyl Group: A methyl group is introduced at the 5-position of the chroman ring through alkylation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (S)-5-Methylchroman-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted chroman derivatives, which can be further utilized in different applications.
Scientific Research Applications
(S)-5-Methylchroman-4-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-5-Methylchroman-4-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The chroman ring structure may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
®-5-Methylchroman-4-amine: The enantiomer of (S)-5-Methylchroman-4-amine with different stereochemistry.
5-Methylchroman-4-ol: A related compound with a hydroxyl group instead of an amine group.
Chromane: The parent compound without the methyl and amine substitutions.
Uniqueness: this compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H13NO |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
(4S)-5-methyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H13NO/c1-7-3-2-4-9-10(7)8(11)5-6-12-9/h2-4,8H,5-6,11H2,1H3/t8-/m0/s1 |
InChI Key |
DSSUVKQMJDZIDG-QMMMGPOBSA-N |
Isomeric SMILES |
CC1=C2[C@H](CCOC2=CC=C1)N |
Canonical SMILES |
CC1=C2C(CCOC2=CC=C1)N |
Origin of Product |
United States |
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